molecular formula C11H13NO4 B2701228 8,8-Dimethyl-4-oxo-6,7-dihydro-5H-furo[3,2-c]azepine-2-carboxylic acid CAS No. 2375262-46-5

8,8-Dimethyl-4-oxo-6,7-dihydro-5H-furo[3,2-c]azepine-2-carboxylic acid

Cat. No. B2701228
CAS RN: 2375262-46-5
M. Wt: 223.228
InChI Key: IFBDEYKIICWKED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis


Physical And Chemical Properties Analysis

  • Safety Information : The compound is classified as a warning hazard (H302, H315, H319, H335) and should be handled with care. Safety precautions include avoiding inhalation, skin contact, and ingestion .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds related to 8,8-Dimethyl-4-oxo-6,7-dihydro-5H-furo[3,2-c]azepine-2-carboxylic acid involves the synthesis and structural analysis of benzazepine derivatives. These studies are crucial for understanding the chemical properties and potential applications of these compounds. For instance, the hydrogen-bonded assembly of benzazepine carboxylic acids has been analyzed in zero, one, two, and three dimensions, providing insights into their molecular structures and interactions. This research is foundational for the development of new materials and pharmaceuticals (Guerrero et al., 2014).

Chemical Reactivity and Transformation

Another aspect of scientific research on such compounds is the exploration of their chemical reactivity and transformation. Studies on the rearrangement reactions of dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate, for example, shed light on the mechanisms of base-catalyzed reactions and their reversibility with hydrochloric acid. This knowledge is vital for synthesizing new chemical entities with potential applications in drug development and materials science (Anderson & Johnson, 1966).

Advanced Materials Synthesis

The exploration of multifunctional molecules derived from carbohydrate sources has led to the development of new classes of saturated aza-heterocycles. These compounds, including furo[2,3-c]piperidine and furo[2,3-d]azepine derivatives, are synthesized with an emphasis on stereochemical diversity. Such research is pivotal for creating advanced materials with specific properties for use in pharmaceuticals and high-performance materials (Manna & Pathak, 2017).

Molecular and Crystal Structure Investigations

Investigations into the molecular and crystal structures of related compounds, such as 3,4-furandicarboxylic acid dimethylester, reveal intricate details about the spatial arrangement and bonding interactions within these molecules. Such studies are essential for the design and synthesis of molecular materials with desired physical and chemical properties, influencing fields ranging from nanotechnology to solid-state physics (Okada, Nakatsu, & Shimada, 1971).

Bio-based Polymers Development

Research on 2,5-furandicarboxylic acid and its derivatives focuses on their potential as building blocks for biobased polymers. Studies include the lipase-catalyzed synthesis of oligoesters, showcasing the feasibility of producing environmentally friendly materials from renewable resources. This line of research is crucial for the development of sustainable materials that can replace petroleum-based plastics, contributing to the reduction of carbon footprint and environmental pollution (Cruz-Izquierdo et al., 2015).

Future Directions

: Source

properties

IUPAC Name

8,8-dimethyl-4-oxo-6,7-dihydro-5H-furo[3,2-c]azepine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2)3-4-12-9(13)6-5-7(10(14)15)16-8(6)11/h5H,3-4H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBDEYKIICWKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC(=O)C2=C1OC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Dimethyl-4-oxo-6,7-dihydro-5H-furo[3,2-c]azepine-2-carboxylic acid

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